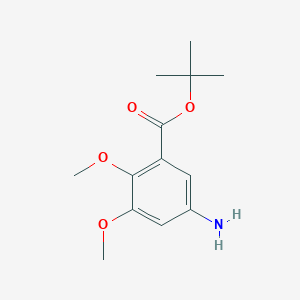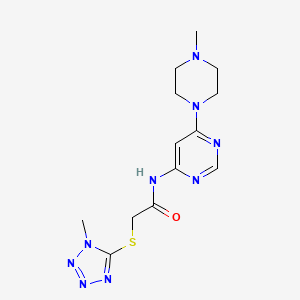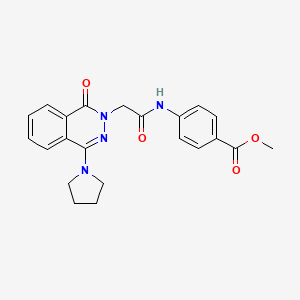
N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as THPPNI, is a compound that has been widely studied for its potential applications in scientific research. It is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Pharmaceutical Co-crystals
The novel carboxamide-pyridine N-oxide synthon, through N-H...O- hydrogen bonding and C-H...O interaction, assembles isonicotinamide N-oxide in a triple helix architecture. This heterosynthon is utilized in synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its potential in crystal engineering and the development of pharmaceutical cocrystals (L. Reddy, N. Babu, A. Nangia, 2006).
Coordination Chemistry
Research on coordination polymers of N-(4-pyridyl)isonicotinamide revealed the synthesis of new compounds with distinct structural properties. These compounds exhibit rectangular, two-dimensional networks and fishbone-type, one-dimensional networks, emphasizing the role of isonicotinamide derivatives in coordination chemistry and the design of novel materials (M. Kondo, A. Asami, Ho‐Chol Chang, S. Kitagawa, 1999).
Charge Density Studies
Polymorphic isonicotinamide-oxalic acid molecular complexes have been characterized by X-ray charge density and neutron diffraction studies, highlighting strong O-H...N intermolecular hydrogen bonding. This research provides insights into the nature of short, strong hydrogen bonds (SSHBs) and their role in the manifestation of polymorphism in compounds (M. Schmidtmann, L. Farrugia, D. Middlemiss, M. Gutmann, G. McIntyre, Chick C. Wilson, 2009).
Metabolic and Toxicological Studies
While not directly related to the specific compound of interest, studies on isoniazid, a closely related compound, have focused on its metabolism, pharmacodynamic, and toxicological aspects. Such research underscores the importance of understanding the metabolic pathways and potential toxicological implications of isonicotinamide derivatives (P. Preziosi, 2007).
Synthesis and Biological Activity
Research on the synthesis of heterocyclics and their evaluation for insecticidal and antibacterial potential further illustrates the application of isonicotinamide derivatives in developing new bioactive compounds. This work demonstrates the potential of such compounds in addressing agricultural and healthcare challenges (P. P. Deohate, Kalpana A. Palaspagar, 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) family . The IAPs are a group of proteins that play a crucial role in controlling programmed cell death (apoptosis). They are characterized by the presence of one to three copies of an approximately 70 amino acid motif termed the BIR (Baculovirus IAP Repeat) domain.
Mode of Action
This compound is designed to covalently target Lys, Tyr, or His residues in the BIR3 domain of the IAP family . The covalent binding of the compound to these residues leads to the inhibition of the IAPs, thereby promoting apoptosis in cells where the death process has been suppressed.
Pharmacokinetics
The compound has been found to be long-lived and orally bioavailable . This means that it can be taken by mouth and will remain active in the body for an extended period. This is beneficial as it allows for less frequent dosing and therefore improved patient compliance.
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(19-13-2-1-6-17-11-13)12-3-7-18-15(10-12)22-14-4-8-21-9-5-14/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVGGXEGZMZAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2355781.png)



![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)
![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)
![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)


![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)

![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)